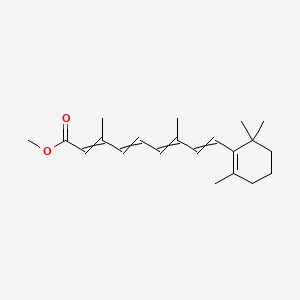

11-cis Retinoic Acid Methyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Endogenous Metabolism of 11 Cis Retinoids

Canonical Visual Cycle Pathways for 11-cis Retinal Regeneration

The canonical visual cycle is a well-characterized pathway responsible for the majority of 11-cis-retinal (B22103) regeneration. nih.govresearchgate.net This process involves the transport of all-trans-retinal (B13868) from the photoreceptors to the RPE, its enzymatic conversion to 11-cis-retinal, and its subsequent transport back to the photoreceptors. nih.govnih.gov

Enzymatic Conversion of All-trans-Retinyl Esters to 11-cis-Retinol (B117599) by RPE65

A pivotal step in the canonical visual cycle is the conversion of all-trans-retinyl esters to 11-cis-retinol, a reaction catalyzed by the enzyme RPE65. nih.govwikipedia.orgtandfonline.com RPE65, a 65 kDa protein located in the RPE, functions as a retinoid isomerohydrolase. wikipedia.orgtandfonline.compnas.org It facilitates both the isomerization of the all-trans-retinoid to the 11-cis configuration and the hydrolysis of the ester bond. wikipedia.orgwikipedia.orgnih.gov This enzymatic reaction is crucial, as the absence or malfunction of RPE65 leads to a severe reduction in 11-cis-retinal levels and an accumulation of all-trans-retinyl esters in the RPE, ultimately causing vision loss. nih.govpnas.org The proposed mechanism involves an SN1-type O-alkyl bond cleavage, a unique biological reaction. wikipedia.org

The identification of RPE65 as the key isomerohydrolase was a significant breakthrough in understanding the visual cycle. nih.govpnas.org Studies have shown a direct correlation between RPE65 protein expression and isomerohydrolase activity. nih.gov Furthermore, reconstitution experiments have demonstrated that the presence of RPE65, along with other visual cycle proteins, is essential for retinoid isomerization to occur in vitro. nih.govpnas.org

| Enzyme | Location | Substrate | Product | Function in Visual Cycle |

| RPE65 | Retinal Pigment Epithelium (RPE) | All-trans-retinyl esters | 11-cis-retinol | Isomerization and hydrolysis |

Role of Lecithin:Retinol (B82714) Acyltransferase (LRAT) in Precursor Formation

The substrate for RPE65, all-trans-retinyl esters, is generated through the action of Lecithin:Retinol Acyltransferase (LRAT). nih.govnih.govwikipedia.org LRAT is an enzyme that catalyzes the esterification of all-trans-retinol by transferring an acyl group, typically from the sn-1 position of phosphatidylcholine, to form all-trans-retinyl esters. nih.govnih.govmdpi.com This process is essential for both the storage of vitamin A and for providing the necessary precursor for the isomerization step in the visual cycle. nih.govdtic.mil

The functional interplay between LRAT and RPE65 is critical for the efficient regeneration of 11-cis-retinal. pnas.org LRAT, a membrane-bound enzyme, converts all-trans-retinol into the more hydrophobic all-trans-retinyl esters, which are then thought to be channeled to the membrane-associated RPE65 for isomerization. pnas.org The lack of functional LRAT disrupts the visual cycle by preventing the formation of the RPE65 substrate, leading to a deficiency in 11-cis-retinal. nih.gov

| Enzyme | Location | Substrate | Product | Function in Precursor Formation |

| LRAT | Retinal Pigment Epithelium (RPE) | All-trans-retinol and Phosphatidylcholine | All-trans-retinyl esters | Esterification of all-trans-retinol |

Oxidation of 11-cis-Retinol to 11-cis-Retinal by 11-cis-Retinol Dehydrogenases (RDHs)

The final step in the RPE-based canonical visual cycle is the oxidation of 11-cis-retinol to 11-cis-retinal. wikipedia.orgnih.govmdpi.com This reaction is catalyzed by a family of enzymes known as 11-cis-retinol dehydrogenases (RDHs). mdpi.comresearchgate.netnih.gov Several RDHs have been identified in the RPE, including RDH5, RDH10, and RDH11, which exhibit 11-cis-RDH activity. nih.govmdpi.com These enzymes utilize NAD+ as a cofactor to drive the oxidation reaction. nih.gov The resulting 11-cis-retinal is then transported back to the photoreceptor outer segments, where it combines with opsin to regenerate the visual pigment, ready for another cycle of phototransduction. nih.gov

| Enzyme Family | Location | Substrate | Product | Cofactor |

| 11-cis-Retinol Dehydrogenases (RDHs) | Retinal Pigment Epithelium (RPE) | 11-cis-retinol | 11-cis-retinal | NAD+ |

Non-Canonical Visual Cycle Pathways in Retinal Cells

While the canonical visual cycle in the RPE is the primary pathway for 11-cis-retinal regeneration, especially for rods, alternative or non-canonical pathways exist within the retina itself. researchgate.netresearchgate.net These pathways are particularly important for the rapid regeneration of visual chromophore in cone photoreceptors, which are responsible for daytime and color vision. researchgate.netnih.gov

Müller Cell Contributions to 11-cis Retinoid Regeneration

A significant non-canonical pathway involves the Müller glial cells of the retina. wikipedia.orgresearchgate.netresearchgate.net In this pathway, all-trans-retinol released from cone photoreceptors is taken up by Müller cells. wikipedia.orgresearchgate.net Within the Müller cells, all-trans-retinol is isomerized to 11-cis-retinol. wikipedia.orgnih.gov This 11-cis-retinol is then transported back to the cone photoreceptors, where it is oxidized to 11-cis-retinal. wikipedia.orgnih.govarvojournals.org

This retina-specific visual cycle is thought to provide a more rapid supply of chromophore to cones, bypassing the RPE. researchgate.netnih.gov Evidence suggests that cones, but not rods, can efficiently utilize 11-cis-retinol for pigment regeneration. nih.govarvojournals.org Studies have shown that Müller cells possess the enzymatic machinery for this process, including a specific 11-cis-retinyl ester synthase, multifunctional O-acyltransferase (MFAT), which works in conjunction with an isomerase to drive the production of 11-cis-retinoids. pnas.org However, some in vitro studies using transformed Müller cell lines have shown a limited capacity for isomerizing all-trans-retinoids to 11-cis-retinoids, suggesting that the in vivo environment and cellular interactions are crucial for this pathway's function. nih.gov

| Cell Type | Function in Non-Canonical Visual Cycle | Key Enzymes/Processes |

| Müller Cells | Uptake of all-trans-retinol from cones, isomerization to 11-cis-retinol, and transport back to cones. | Isomerase, Multifunctional O-acyltransferase (MFAT) |

Direct Photoisomerization Mechanisms

In addition to the enzymatic pathways, there is evidence for direct light-driven regeneration of 11-cis-retinal, a process known as photoisomerization. arvojournals.orgnih.gov This mechanism involves the absorption of a photon by a molecule other than the visual pigment, leading to the conversion of all-trans-retinal back to 11-cis-retinal.

One key player in this process is the RPE-retinal G protein-coupled receptor (RGR), also known as RGR-opsin. arvojournals.orgnih.gov RGR, expressed in the RPE, can bind all-trans-retinal and, upon illumination, catalyzes its isomerization to 11-cis-retinal. arvojournals.org The presence of cellular retinaldehyde-binding protein (CRALBP) enhances this process by binding the newly formed 11-cis-retinal and preventing its re-isomerization. arvojournals.org This light-driven pathway is thought to complement the classical enzymatic visual cycle, particularly under daylight conditions. arvojournals.org While early studies questioned the physiological relevance due to low synthetic activity, more recent findings support its role in maintaining daytime vision. nih.gov

| Mechanism | Key Molecule | Location | Function |

| Direct Photoisomerization | RPE-retinal G protein-coupled receptor (RGR) | Retinal Pigment Epithelium (RPE) | Light-driven isomerization of all-trans-retinal to 11-cis-retinal |

Reverse Isomerization and Degradation Pathways of 11-cis Retinoids

The visual cycle is a regenerative process, but it is not perfectly efficient. Reverse isomerization and degradation pathways exist, influencing the availability of 11-cis retinoids for visual pigment regeneration.

Enzymatic and Non-Enzymatic Isomerization of 11-cis-Retinol

The conversion of 11-cis-retinol back to all-trans-retinol, a process known as reverse isomerization, has been demonstrated to be a non-enzymatic reaction. nih.govnih.gov This reaction occurs in retinal pigment epithelium (RPE) microsomes and is distinct from the forward, enzymatic isomerization of all-trans-retinol to 11-cis-retinol, which is catalyzed by the enzyme RPE65. nih.govwikipedia.orgwikigenes.org

The non-enzymatic reverse isomerization is specific to the alcohol forms of retinoids, showing a preference for 11-cis-retinol and 13-cis-retinol, while being significantly less efficient for 9-cis-retinol. nih.govnih.gov Studies using stable isotope-labeled retinoids confirmed that the reaction proceeds with retention of the configuration at the C-15 carbon of retinol, a mechanism different from the enzymatic forward reaction. nih.gov This reverse isomerization has also been observed to occur in vivo. nih.govresearchgate.net In contrast, the enzymatic isomerization from all-trans-retinol to 11-cis-retinol is a key step in the canonical visual cycle, carried out by the retinol isomerase RPE65 within the RPE. wikipedia.orgnih.gov

Factors Influencing Isomeric Stability and Interconversion Kinetics

Several factors influence the stability of 11-cis-retinol and the kinetics of its interconversion.

Light Exposure: The rate of non-enzymatic reverse isomerization of 11-cis-retinol to all-trans-retinol is significantly increased when RPE microsomes are exposed to UV light. nih.govnih.gov

Binding Proteins: The stability of 11-cis-retinol is greatly enhanced when it is bound to the Cellular Retinaldehyde-Binding Protein (CRALBP). This binding impedes the reverse isomerization reaction, demonstrating a crucial protective function of retinoid-binding proteins. nih.govnih.gov

pH: The enzymatic forward isomerization of all-trans-retinol to 11-cis-retinol is pH-dependent, with optimal activity occurring around the physiological pH of 7.5. nih.gov

Antioxidants: The formation of all-trans-retinol via reverse isomerization can be significantly reduced by the presence of antioxidants like ascorbic acid (vitamin C). nih.gov

Thermal Energy: The conversion of 11-cis-retinol to all-trans-retinol has a calculated activation energy of 19.5 kcal/mol, indicating the energy barrier for this isomerization. nih.govnih.gov

| Factor | Effect on 11-cis-Retinol | Mechanism |

| UV Light | Promotes isomerization to all-trans-retinol | Non-enzymatic, enhances reaction rate in RPE microsomes. nih.govnih.gov |

| CRALBP Binding | Stabilizes the 11-cis isomer | Protects from non-enzymatic reverse isomerization. nih.govnih.gov |

| Ascorbic Acid | Reduces isomerization to all-trans-retinol | Acts as an antioxidant, inhibiting the reverse reaction. nih.gov |

| Temperature | Governs reaction rate | Activation energy for reverse isomerization is 19.5 kcal/mol. nih.govnih.gov |

Intracellular Transport and Binding Proteins for 11-cis Retinoids

The transport and protection of hydrophobic 11-cis retinoids within the aqueous intracellular environment are managed by a suite of specialized binding proteins. These proteins are not merely passive carriers but active participants in the visual cycle.

Cellular Retinaldehyde-Binding Protein (CRALBP) Interactions

Cellular Retinaldehyde-Binding Protein (CRALBP), encoded by the RLBP1 gene, is a 36-kDa soluble protein predominantly found in the RPE and Müller cells. miami.edujci.orgnih.gov It plays a central role in the visual cycle by binding 11-cis-retinal and 11-cis-retinol with high affinity. miami.edunih.gov This binding serves multiple purposes: it protects the labile 11-cis isomer from non-enzymatic isomerization and degradation, and it facilitates the transport of these hydrophobic molecules within the cell. nih.govnih.govjci.org

CRALBP functions as a substrate carrier, presenting 11-cis-retinol to the enzyme 11-cis-retinol dehydrogenase (RDH5) for oxidation into 11-cis-retinal. miami.eduarvojournals.org Research indicates that wildtype CRALBP enhances the affinity of RDH5 for 11-cis-retinoids. arvojournals.org The release of the retinoid from CRALBP's binding pocket is a critical step. Studies suggest this release is facilitated by interactions with acidic phospholipids, such as phosphatidic acid and phosphatidylserine, which are likely components of cellular membranes. nih.govnih.gov The structure of CRALBP's binding pocket is specifically shaped to accommodate the bend of the 11-cis isomer, explaining its high specificity compared to other isomers like all-trans-retinaldehyde. nih.gov

| Ligand | Dissociation Constant (Kd) with CRALBP | Reference |

| 11-cis-retinaldehyde | < 20 nM | nih.gov |

| 11-cis-retinol | ~53 nM | nih.gov |

| 9-cis-retinaldehyde | ~50 nM | nih.gov |

Cellular Retinol-Binding Proteins (CRBP) Involvement

Cellular Retinol-Binding Proteins (CRBPs) are a family of proteins that chaperone retinol and its metabolite, retinal. nih.gov While their role is more broadly associated with all-trans-retinol metabolism throughout the body, they are also present in the eye. oup.com CRBP1, for instance, directs retinol towards enzymatic pathways, including oxidation to retinal. nih.gov These proteins bind retinol with high affinity, preventing its uncontrolled partitioning into cellular membranes and ensuring its delivery to specific enzymes. nih.govoup.com The ratio of apo-CRBP1 (unbound) to holo-CRBP1 (bound with retinol) acts as a sensor for the cell's retinol status, modulating the activity of metabolic enzymes. nih.gov

Interphotoreceptor Retinoid-Binding Protein (IRBP) Dynamics

Interphotoreceptor Retinoid-Binding Protein (IRBP), also known as RBP3, is a large glycoprotein (B1211001) secreted by photoreceptor cells into the interphotoreceptor matrix (IPM), the extracellular space between the photoreceptors and the RPE. frontiersin.orgnih.govarvojournals.org Unlike CRALBP and CRBP which function intracellularly, IRBP operates in the extracellular environment. arvojournals.org

IRBP is essential for the transport of retinoids between the RPE and photoreceptors. frontiersin.orgnih.gov It acts as a "two-way carrier," transporting all-trans-retinol from the photoreceptors to the RPE after light exposure and delivering the regenerated 11-cis-retinal back to the photoreceptors. nih.govwikipedia.org Crucially, IRBP is also the primary carrier for 11-cis-retinol in the cone-specific visual cycle, transporting it from Müller cells to cones. frontiersin.orgnih.gov A key function of IRBP is to protect the isomeric state of 11-cis-retinol from light-induced isomerization during its transit through the IPM. frontiersin.orgnih.gov Studies with bovine IRBP have shown that it binds cis-retinols with a higher affinity than cis-retinaldehydes or all-trans-retinol, suggesting a specific role in handling these molecules. arvojournals.org

| Retinoid Ligand (Bovine IRBP) | Binding Affinity (Kd) | Reference |

| cis-Retinols (11-cis, 9-cis) | 0.02 - 0.05 µM | arvojournals.org |

| cis-Aldehydes / all-trans-retinol | 0.10 - 0.15 µM | arvojournals.org |

Molecular Mechanisms of Action and Receptor Interactions of 11 Cis Retinoids

Nuclear Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Ligand Binding

The binding of a retinoid ligand to the Ligand Binding Domain (LBD) of an RAR or RXR is the initiating event that triggers a cascade of molecular interactions leading to a change in gene expression. tocris.com In the absence of a ligand, the RAR/RXR heterodimer is bound to DNA at specific sites known as Retinoic Acid Response Elements (RAREs). wikipedia.org In this "apo" state, the receptor complex is associated with corepressor proteins, such as SMRT (silencing mediator of retinoic acid and thyroid hormone receptor) and NCoR (nuclear receptor corepressor), which recruit histone deacetylases (HDACs) to maintain a condensed, transcriptionally silent chromatin state. nih.govmdpi.com

Upon ligand binding, the receptor undergoes a significant conformational change. This new "holo" conformation causes the corepressor complex to dissociate and facilitates the recruitment of coactivator proteins. wikipedia.orgwikipedia.org These coactivators often possess histone acetyltransferase (HAT) activity, which acetylates histones, leading to a more relaxed chromatin structure that is permissive for transcription. nih.gov

The activation of RAR and RXR is highly dependent on the specific stereoisomer of retinoic acid. Research has firmly established that all-trans-retinoic acid (atRA) is a high-affinity ligand for all three RAR subtypes but does not bind to RXRs. tocris.comresearchgate.net In contrast, 9-cis-retinoic acid has been identified as a "pan-agonist," capable of binding to and activating both RAR and RXR subtypes. tocris.comnih.gov

Studies designed to test the binding of various retinoic acid stereoisomers have provided critical insights into their receptor selectivity. In competitive binding assays using nucleosol preparations from cells transfected with RXRs, several isomers including 7-cis, 11-cis , 13-cis, and all-trans-retinoic acid were tested. The results demonstrated that only 9-cis-retinoic acid could effectively compete for binding to the RXRs. nih.govpnas.org This indicates a striking selectivity of RXRs for the 9-cis isomer and suggests that 11-cis-retinoic acid is not an effective ligand for RXRs. nih.govpnas.org RARs, conversely, demonstrate high-affinity binding for both all-trans- and 9-cis-retinoic acid. nih.gov

The affinity of a ligand for its receptor is quantified by the dissociation constant (Kd), with lower values indicating higher affinity. The efficacy, or the ability of a ligand to produce a biological response upon binding, is often measured by the EC50 value, the concentration required to elicit a half-maximal response.

Below is a table summarizing the binding affinities (Kd) and transcriptional activation efficacy (EC50) for the primary natural retinoid agonists with their respective receptors.

| Compound | Receptor Subtype | Binding Affinity (Kd) (nM) | Transcriptional Activation (EC50) (nM) | Reference |

|---|---|---|---|---|

| 9-cis-Retinoic Acid | RXRα | 15.7 | 3 - 20 (for GAL4-RXR) | nih.govpnas.org |

| 9-cis-Retinoic Acid | RXRβ | 18.3 | ||

| 9-cis-Retinoic Acid | RXRγ | 14.1 | ||

| 9-cis-Retinoic Acid | RARs (general) | 0.2 - 0.7 | ~3 - 20 (for GAL4-RAR) | nih.gov |

| all-trans-Retinoic Acid | RARs (general) | 0.2 - 0.7 | ||

| 11-cis-Retinoic Acid | RXRs | Not an effective binder | Data not available | nih.govpnas.org |

Transcriptional Regulation and Gene Expression Modulation

Retinoid signaling is a powerful mechanism for controlling the genetic programs that underpin cellular function. The RAR/RXR heterodimer is the central player in this process, acting as a molecular switch that can be flipped by the presence or absence of a ligand. wikipedia.orgwikipedia.org This regulation ultimately affects the expression of over 500 different genes, highlighting the pleiotropic effects of retinoids. wikipedia.org

The specificity of gene regulation by retinoids is achieved through the binding of the RAR/RXR heterodimer to specific DNA sequences called Retinoic Acid Response Elements (RAREs), which are typically located in the promoter regions of target genes. wikipedia.orgnih.gov RAREs most commonly consist of two direct repeats of the consensus sequence 5'-PuG(G/T)TCA-3', separated by a specific number of nucleotides. tocris.com

When a retinoid agonist like 9-cis-retinoic acid or all-trans-retinoic acid binds to the RAR component of the heterodimer, the resulting conformational change triggers the release of the corepressor complex and the recruitment of a coactivator complex. wikipedia.orgwikipedia.org This assembly then interacts with the general transcriptional machinery, including RNA polymerase II, to initiate or enhance the transcription of the downstream gene. youtube.com

Retinoid signaling is intrinsically linked to epigenetic control. The state of gene repression maintained by the unliganded RAR/RXR heterodimer is a classic example of epigenetic regulation. The associated corepressors (NCoR/SMRT) recruit Class I histone deacetylases (HDACs), which remove acetyl groups from histone tails. nih.govmdpi.com This deacetylation results in a more compact chromatin structure (heterochromatin), which physically limits the access of the transcriptional machinery to the DNA, thereby silencing gene expression. nih.gov

The binding of an agonist ligand reverses this state. The recruited coactivator complexes often include histone acetyltransferases (HATs). nih.gov HATs catalyze the addition of acetyl groups to lysine (B10760008) residues on histone tails, neutralizing their positive charge and weakening their interaction with the negatively charged DNA backbone. This process leads to a more open chromatin conformation (euchromatin), facilitating gene transcription. nih.gov Other epigenetic modifications, such as histone methylation, are also involved, with complexes like the Polycomb Repressive Complex 2 (PRC2) being associated with the unliganded receptor to maintain repression. youtube.com

A primary consequence of retinoid-activated gene expression is the regulation of cell proliferation and differentiation. In many cell types, retinoic acid acts as a potent anti-proliferative and pro-differentiation agent. nih.govnih.gov For example, in human monocytic THP-1 cells, retinoic acid induces cell cycle arrest in the G1 phase and promotes differentiation into macrophage-like cells. nih.gov

This is achieved by altering the expression of key cell cycle regulatory proteins. Studies have shown that retinoic acid can reduce the levels of cyclin E and increase the expression of the cyclin-dependent kinase inhibitor p27(Kip1). nih.gov It also modulates the activity of the retinoblastoma protein (pRb) to favor its growth-suppressive, hypophosphorylated state. nih.gov In Caco-2 intestinal cells, retinoic acid was found to reduce the expression of the mitogen-sensitive cyclin D1 while upregulating cyclin D3, which is associated with differentiation. nih.gov These coordinated changes in the cell cycle machinery halt proliferation and allow the cell to execute a differentiation program. While predominantly known for inducing differentiation, in some specific cellular contexts, retinoic acid signaling has also been shown to promote proliferation. researchgate.net

Molecular Signaling Cascades Initiated by 11-cis Retinoids

The canonical pathway of retinoid signaling involves the binding of retinoic acid isomers to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. wikipedia.org The primary endogenous ligands for these receptors are all-trans-retinoic acid (atRA), which binds to RARs, and 9-cis-retinoic acid (9cRA), which can bind to both RARs and RXRs. wikipedia.orgnih.gov

Research indicates that 11-cis-retinoic acid does not effectively compete for binding to RXRs, suggesting it is not a primary ligand for this receptor type. nih.gov While RARs exhibit high affinity for atRA and 9cRA, the binding affinity of 11-cis-retinoic acid to RARs is not as well-characterized, and it is not considered a primary activator of the canonical RAR/RXR signaling pathway. nih.gov

The predominant and well-established role of 11-cis-retinoids is within the visual cycle, a critical process for vision. In this pathway, 11-cis-retinal (B22103), an aldehyde form of vitamin A, serves as the chromophore for the visual pigment rhodopsin in rod cells and iodopsin (B1170536) in cone cells of the retina. nih.gov Upon absorption of a photon of light, 11-cis-retinal isomerizes to all-trans-retinal (B13868), triggering a conformational change in the opsin protein. This initiates a G-protein-mediated signaling cascade that results in a nerve impulse, allowing for visual perception. nih.gov

Following its photoisomerization, all-trans-retinal is released from opsin and must be converted back to 11-cis-retinal to regenerate the visual pigment. This regeneration occurs through a series of enzymatic reactions primarily in the retinal pigment epithelium (RPE). nih.gov Key enzymes in this cycle include retinol (B82714) dehydrogenases (RDHs) and RPE65 isomerase. nih.govnih.govresearchgate.net 11-cis-retinyl esters serve as a storage form of 11-cis-retinol (B117599), which can then be oxidized to 11-cis-retinal as needed, a process particularly important for sustaining cone vision in bright light. nih.gov

While the direct initiation of nuclear receptor-mediated signaling by 11-cis-retinoic acid is not well-supported, the concept of non-canonical retinoid signaling is an emerging area of research. nih.gov This includes mechanisms that are independent of direct gene regulation by RAR/RXR heterodimers. For instance, some retinoids have been shown to have non-genomic effects, such as the direct interaction of atRA with protein kinase C (PKC), which can modulate its activity. nih.gov However, specific evidence for 11-cis-retinoic acid or its methyl ester initiating such non-canonical signaling cascades is currently limited.

The table below summarizes the key molecules and their primary roles in the context of 11-cis-retinoid function.

| Compound Name | Primary Role |

| 11-cis-Retinal | Chromophore of visual pigments (rhodopsin and iodopsin). nih.gov |

| All-trans-Retinal | Product of photoisomerization of 11-cis-retinal; activates the visual signaling cascade. nih.gov |

| 11-cis-Retinol | Precursor to 11-cis-retinal in the visual cycle. nih.gov |

| 11-cis-Retinyl Esters | Storage form of 11-cis-retinol, crucial for sustained cone vision. nih.gov |

| All-trans-Retinoic Acid (atRA) | Primary endogenous ligand for Retinoic Acid Receptors (RARs), regulating gene expression. wikipedia.org |

| 9-cis-Retinoic Acid (9cRA) | Endogenous ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). nih.gov |

Structure-Activity Relationship (SAR) Studies for 11-cis Retinoid Agonists and Antagonists

Structure-activity relationship (SAR) studies are crucial for the design of synthetic molecules with specific biological activities. In the context of retinoids, SAR studies have largely focused on developing agonists and antagonists for RAR and RXR with improved stability and receptor selectivity compared to the natural ligands, atRA and 9cRA.

The development of synthetic retinoids often involves modifying the three main parts of the retinoid structure: the hydrophobic tail (often a substituted cyclohexenyl ring), the polyene linker, and the polar head group (typically a carboxylic acid). For instance, the carboxylic acid group is critical as it forms an ionic bridge with a conserved arginine residue within the ligand-binding domain of the RARs.

SAR studies have led to the development of receptor-selective agonists and antagonists. For example, the design of RARα-selective antagonists has been achieved by incorporating a bulky substituent that causes steric hindrance and prevents the receptor from adopting an active conformation, along with an H-bond donor that specifically interacts with a serine residue unique to RARα.

However, specific SAR studies focusing on agonists and antagonists of 11-cis-retinoids are not extensively documented in the context of nuclear receptor signaling. The research emphasis has been on the visual cycle enzymes as targets. For example, inhibitors of enzymes like RPE65 have been developed to modulate the visual cycle.

The table below lists some of the key enzymes involved in the visual cycle and the general effect of their modulation.

| Enzyme | Function in Visual Cycle | Effect of Modulation |

| RPE65 | Isomerizes all-trans-retinyl esters to 11-cis-retinol. nih.gov | Inhibition can slow the visual cycle, which is being explored for therapeutic purposes in certain retinal diseases. |

| 11-cis-Retinol Dehydrogenase (RDH5) | Oxidizes 11-cis-retinol to 11-cis-retinal. nih.gov | Deficiency is associated with delayed dark adaptation. nih.gov |

| Lecithin:retinol acyltransferase (LRAT) | Esterifies all-trans-retinol to form all-trans-retinyl esters. | Inhibition blocks the formation of the substrate for RPE65. |

While a detailed SAR for 11-cis-retinoid agonists and antagonists targeting nuclear receptors is not available, the existing body of research on other retinoids provides a framework for how such molecules could be designed. The focus would likely be on creating stable analogs that can either mimic or block the interaction of 11-cis-retinal with opsin or modulate the activity of the enzymes within the visual cycle.

Role of 11 Cis Retinoids in Visual System Biochemistry and Phototransduction

Regenerative Processes in Rod and Cone Photoreceptors

The regeneration of visual pigments after bleaching by light is a fundamental process for sustained vision and involves distinct pathways for rod and cone photoreceptors. Cones, which are responsible for vision in bright light, have a much higher demand for chromophore regeneration than rods, which function in dim light. nih.govjneurosci.org This necessity has led to the evolution of specialized mechanisms to accommodate the different metabolic rates of these two types of photoreceptors. nih.gov

A key aspect of this regeneration is the "visual cycle" (or retinoid cycle), a series of enzymatic reactions that convert the all-trans-retinal (B13868), the form released after light absorption, back into the light-sensitive 11-cis-retinal (B22103). nih.govnih.gov This cycle primarily occurs in the retinal pigment epithelium (RPE) and involves the formation of 11-cis-retinol (B117599) as a crucial intermediate, which is then oxidized to 11-cis-retinal. jneurosci.orgnih.gov

Recent evidence also points to a second, alternate visual cycle that specifically supports cones, operating within the Müller cells of the retina. jneurosci.orgnih.gov This pathway also produces 11-cis-retinol, which is then supplied to the cones for oxidation into 11-cis-retinal. nih.govarvojournals.org Studies have shown that cones, but not rods, can efficiently use 11-cis-retinol to regenerate their visual pigments, highlighting a key difference in the retinoid handling mechanisms between the two photoreceptor types. jneurosci.orgarvojournals.orgcaymanchem.com Furthermore, a pool of 11-cis-retinyl esters in the RPE is thought to serve as a storage form of the chromophore precursor, which can be mobilized to sustain cone vision under bright light conditions. nih.govnih.gov

Opsin-Chromophore Complex Formation and Stability

The formation of a stable complex between the opsin protein and the 11-cis-retinal chromophore is the basis for a functional visual pigment, such as rhodopsin in rods. The stability of this complex is critical for maintaining the photoreceptor's readiness to detect light. The binding of 11-cis-retinal to opsin significantly increases the thermal stability of the protein. Retinal-free opsin is inherently unstable and susceptible to degradation. retinalphysician.com

The covalent bond that links 11-cis-retinal to the opsin protein is a protonated Schiff base, formed between the aldehyde group of the retinal and a specific lysine (B10760008) residue (Lys296) on the opsin molecule. researchgate.net This linkage is crucial for holding the chromophore in the correct orientation within the binding pocket of the opsin. The stability of this Schiff base is essential for maintaining the visual pigment in its inactive, dark state. Upon photoactivation, a series of events leads to the hydrolysis of this Schiff base, allowing the release of all-trans-retinal. nih.govnih.gov

The initial event in vision is the absorption of a photon by the 11-cis-retinal chromophore. This absorption of light energy triggers an extremely rapid (within femtoseconds) isomerization of the 11-cis-retinal to the all-trans-retinal form. psu.edu This change in the shape of the chromophore induces a series of conformational changes in the opsin protein, leading to the activation of the visual pigment (e.g., the formation of Metarhodopsin II). nih.govretinalphysician.com This activated state of the protein then initiates the phototransduction cascade, a biochemical signaling pathway that results in a neural signal being sent to the brain. nih.gov Even thermal denaturation can induce the isomerization of 11-cis-retinal to the all-trans form, highlighting the tight coupling between the chromophore and the opsin protein. pnas.org

Regulation of Retinoid Homeostasis within the Retina and RPE

Maintaining the appropriate balance and distribution of retinoids within the retina and the retinal pigment epithelium (RPE) is critical for vision and the health of the photoreceptor cells. This homeostasis involves complex mechanisms of transport, storage, and protection of these light-sensitive molecules.

After photoisomerization, all-trans-retinal is released from the opsin and reduced to all-trans-retinol in the photoreceptor outer segments. nih.gov This all-trans-retinol is then transported to the RPE. Within the RPE, it is esterified to form all-trans-retinyl esters, which are stored in specialized lipid droplets called retinosomes. nih.govresearchgate.net This sequestration serves two main purposes: it creates a reservoir of retinoid for the visual cycle and removes potentially toxic free all-trans-retinol from the cytoplasm. The key enzyme RPE65 then acts on these stored esters to produce 11-cis-retinol. retinalphysician.com The release of 11-cis-retinal from the RPE and its transport back to the photoreceptors is facilitated by binding proteins that shuttle it across the interphotoreceptor matrix. researchgate.net

Retinoids, particularly the cis isomers, are highly susceptible to damage from light and oxidation. The eye has evolved several protective mechanisms to prevent the photodegradation of these labile compounds. The binding of retinoids to specific proteins, such as the cellular retinaldehyde-binding protein (CRALBP) and the interphotoreceptor retinoid-binding protein (IRBP), plays a crucial role. nih.govarvojournals.org For instance, CRALBP binds to 11-cis-retinal and 11-cis-retinol, protecting them from unwanted isomerization and degradation. arvojournals.org IRBP, which transports retinoids between the RPE and photoreceptors, has also been shown to protect both all-trans and 11-cis retinols from photodegradation, a function that is particularly important given the constant exposure of the retina to light. nih.gov

Advanced Analytical Methodologies for 11 Cis Retinoids in Research

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of retinoid isomers. nih.govsav.sk Its ability to separate structurally similar compounds makes it indispensable for distinguishing between different geometric isomers of retinoic acid and its esters. nih.govsav.sk

Normal-Phase and Reverse-Phase Chromatographic Conditions

Both normal-phase (NP) and reverse-phase (RP) HPLC are utilized for retinoid analysis, each offering distinct advantages.

Normal-Phase HPLC (NP-HPLC) typically employs a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase. nih.govsav.sktandfonline.com This mode is particularly effective for separating non-polar and moderately polar isomers. For instance, a simple isocratic NP-HPLC method using a silica gel column with a mobile phase of n-hexane, 2-propanol, and acetic acid has been successfully used to separate isomers of retinoic acid and retinal. sav.sk Another NP-HPLC method utilized a Pinnacle DB silica column with a mobile phase of n-hexane and ethyl acetate (B1210297) for the analysis of retinyl palmitate. tandfonline.com

Reverse-Phase HPLC (RP-HPLC) , conversely, uses a non-polar stationary phase (e.g., C18 or C30) and a polar mobile phase. researchgate.netnih.govnih.gov RP-HPLC is widely used for the analysis of a broad range of retinoids. nih.govnih.gov A C30 reversed-phase column with a gradient elution of water, methanol (B129727), and methyl-tert-butyl ether has been employed for the separation of retinoic acid, retinol (B82714), retinal, and retinyl acetate. nih.gov For the separation of all-trans-retinol and various retinyl ester species, an isocratic RP-HPLC method is available. nih.gov The addition of modifiers like formic acid or ammonium (B1175870) acetate to the mobile phase can enhance separation and ionization efficiency. nih.govnih.gov

| Chromatographic Mode | Stationary Phase Example | Mobile Phase Example | Target Analytes |

|---|---|---|---|

| Normal-Phase (NP) | Silica Gel | n-Hexane:2-propanol:acetic acid | Retinoic acid and retinal isomers |

| Reverse-Phase (RP) | C18 or C30 | Water:methanol with 0.1% formic acid | Retinoic acid, retinol, retinal, retinyl esters |

| Reverse-Phase (RP) | Vydac C18 | Water in methanol (14/86 v/v) | Cis- and trans-isomeric retinoic acid |

Photodiode Array Detection and UV/Vis Spectrophotometry

Photodiode Array (PDA) detection and UV/Vis spectrophotometry are commonly coupled with HPLC for the identification and quantification of retinoids. japsonline.comwpiinc.com These detectors measure the absorbance of the eluting compounds over a range of wavelengths, providing both quantitative data and spectral information that aids in compound identification. japsonline.com Retinoids exhibit characteristic strong absorbance in the UV region, typically around 325-350 nm. For instance, a study on the analysis of hydroquinone (B1673460) and retinoic acid in cosmetics used a PDA detector set at 310 nm. japsonline.com The full absorbance spectrum from a PDA detector can be used to confirm the identity of a retinoid by comparing it to the known spectrum of a standard. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

For enhanced sensitivity and specificity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. thermofisher.comthermofisher.comnih.gov This technique combines the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer, allowing for the detection and quantification of retinoids at very low concentrations. nih.govnih.gov

Optimization of Ionization Techniques for Retinoid Esters

The choice of ionization technique is critical for achieving optimal sensitivity in LC-MS/MS analysis of retinoid esters. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most commonly used methods.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. For retinoic acid, negative ion ESI is often preferred as it readily forms deprotonated molecules [M-H]-. nih.gov For less acidic retinoids like retinyl esters, positive ion ESI can be used, often showing a base peak corresponding to the elimination of the ester group. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another effective ionization method, particularly for less polar compounds that are not as amenable to ESI. In some cases, APCI can provide greater sensitivity for certain retinoids compared to ESI. nih.gov Optimization of source conditions, such as temperature and gas flow rates, is crucial for maximizing signal intensity. sciex.com

Quantitative and Qualitative Profiling of 11-cis Retinoid Metabolites

LC-MS/MS enables comprehensive profiling of retinoid metabolites. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for each retinoid and its metabolites can be monitored, providing high selectivity and quantitative accuracy. omicsonline.org This approach allows for the simultaneous measurement of various retinoids, including different isomers of retinoic acid and their oxidized metabolites, in a single analytical run. thermofisher.comthermofisher.com This capability is essential for studying the metabolic pathways and understanding the dynamic changes in retinoid profiles in various biological states. nih.gov For example, a sensitive LC-MS/MS assay has been developed to quantify all-trans-retinoic acid and its geometric isomers in small biological samples, with a detection limit in the attomole range. nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| 9-cis-Retinoic Acid | 299.4 | 255.2 | omicsonline.org |

| 4-oxo-9-cis-Retinoic Acid | 313.4 | 269.3 | omicsonline.org |

| all-trans-Retinoic Acid | 301.1 [M+H]+ | 205.0 | nih.gov |

Differential Mobility Spectrometry (SelexION) for Isomeric Resolution

A significant challenge in retinoid analysis is the separation of geometric isomers, which often have identical masses and similar chromatographic retention times. sciex.comnih.gov Differential Mobility Spectrometry (DMS), commercially known as SelexION technology, provides an additional dimension of separation based on the different gas-phase mobilities of ions. sciex.comsciex.com This technique separates ions based on their shape and size as they drift through a gas under the influence of an asymmetric electric field. biorxiv.org By coupling SelexION with LC-MS/MS, it is possible to achieve baseline resolution of retinoic acid isomers that may co-elute from the HPLC column. sciex.com This orthogonal separation dramatically reduces matrix interferences and improves the confidence and quality of quantitative results, even in complex biological samples. sciex.com While DMS can separate isomers, there is often a trade-off between resolution and sensitivity, requiring careful optimization of parameters like the separation voltage and chemical modifiers. sciex.com

Spectroscopic Characterization Techniques for Structural Elucidation

The structural elucidation of retinoids, including 11-cis retinoic acid methyl ester, relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional structure, which is crucial for confirming its identity and purity, especially given the propensity of retinoids for isomerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For retinoids, ¹H and ¹³C NMR spectra provide a wealth of information. While specific data for this compound is not widely published, data for the closely related compound, 11-cis-retinol (B117599), offers significant insight. The ¹H NMR spectrum would show characteristic signals for the protons in the polyene chain and the methyl groups. The ¹³C NMR spectrum is instrumental in confirming the carbon skeleton and the presence of the ester carbonyl group. For instance, in related retinoids, the chemical shifts in the ¹H NMR spectrum can distinguish between different geometric isomers. nih.govresearchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent absorption band would be from the carbonyl (C=O) stretching of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. researchgate.netnist.gov Other characteristic peaks would include C-H stretching vibrations from the alkane and alkene moieties, and C=C stretching vibrations from the conjugated polyene chain. researchgate.net

Circular Dichroism (CD) Spectroscopy is particularly useful for studying chiral molecules and their interactions with other molecules. While this compound itself is not chiral in its ground state, its binding to proteins can induce a CD signal. This technique has been employed to study the conformational changes in proteins, such as interphotoreceptor retinoid-binding protein (IRBP), upon binding 11-cis-retinal (B22103). nih.gov Such studies are crucial for understanding the biological transport and function of retinoids.

Table 1: Representative Spectroscopic Data for Related Retinoid Structures

| Spectroscopic Technique | Compound | Key Observations | Reference |

| ¹H-¹³C HSQC NMR | 11-cis-Retinol | Provides correlation between protons and their attached carbons, confirming the cis-double bond at position 11. Key shifts include those for the carbinol proton and the vinylic protons. | nih.gov |

| IR Spectroscopy | Methyl Acetate (Model Ester) | Strong C=O stretch around 1746 cm⁻¹. C-O stretches between 1243 and 1049 cm⁻¹. | nist.gov |

| Circular Dichroism | 11-cis-Retinal / CRALBP Complex | Used to confirm that the protein (CRALBP) was not denatured during experimental procedures involving ligand removal. | nih.gov |

This table provides illustrative data from related compounds due to the limited availability of published spectra specifically for this compound.

Sample Preparation Protocols for Minimizing Isomerization and Degradation

The inherent instability of retinoids, characterized by their sensitivity to light, heat, and oxidation, necessitates meticulous sample preparation to ensure analytical accuracy. nih.govsci-hub.se The primary goals are to prevent the isomerization of the 11-cis bond and to avoid chemical degradation of the molecule.

Light Protection and Controlled Temperature Handling

Retinoids are exceptionally susceptible to photoisomerization and degradation. nih.gov Therefore, all procedures involving these compounds must be performed under specific lighting conditions and at controlled temperatures.

Light Protection: All sample handling, from standard solution preparation to extraction and analysis, must be conducted exclusively under yellow or red light to prevent light-induced isomerization. nih.govnih.gov The use of amber or opaque vials for storing solutions and samples is mandatory. nih.gov

Temperature Control: Retinoids in their pure, powdered form should be stored at -80°C in dark, sealed vials under an inert gas like argon to prevent oxidation. nih.gov Stock solutions, typically prepared in organic solvents due to the poor aqueous solubility of retinoids, should also be stored at -80°C. nih.gov During experimental procedures, samples should be kept on ice whenever possible to minimize thermal degradation. nih.gov Accelerated stability tests on cosmetic formulations have shown significant degradation at elevated temperatures (e.g., 40°C), with degradation rates reaching 40-100% over several months, underscoring the importance of strict temperature control. sci-hub.sediva-portal.org

Extraction from Biological Matrices

Extracting 11-cis retinoids from complex biological samples like tissues or plasma presents a significant challenge due to potential interferences from the matrix and the risk of degradation during the process. nih.gov

Liquid-Liquid Extraction (LLE): This is a commonly recommended method for most tissue samples. nih.gov The general procedure involves homogenizing the tissue in an organic solvent. Hexane (B92381) is frequently used for the extraction of retinols and retinyl esters. psu.edu For instance, a common protocol involves adding hexane to a sample, vortexing, and then separating the organic phase containing the retinoids. nih.gov The extraction yield can be variable; for example, all-trans-retinol and 11-cis-retinol can be extracted with 75–95% yield, while the more hydrophobic retinyl esters may have a lower extraction yield of around 60%. psu.edu

Acetonitrile (B52724) Precipitation: For certain matrices like human plasma or serum, a protein precipitation method using acetonitrile can be effective. nih.gov This involves adding cold acetonitrile to the sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the retinoids.

Saponification: To analyze the total pool of a specific retinoid that may exist in both its alcohol and ester forms, a saponification step is often included. This involves hydrolyzing the retinyl esters using a base like potassium hydroxide (B78521) (KOH) in ethanol (B145695) to convert them to the corresponding retinol. nih.gov This procedure itself must be carefully controlled to prevent isomerization; for example, control experiments have shown that this process can cause a portion of 11-cis-retinol to isomerize to 13-cis- and all-trans-retinol. nih.gov

Regardless of the specific method, all extraction steps must be performed under yellow light and often at reduced temperatures to preserve the integrity of the 11-cis isomer. nih.gov

Table 2: Summary of Key Considerations in Sample Preparation for 11-cis Retinoids

| Parameter | Recommended Protocol | Rationale | Reference(s) |

| Lighting | Work exclusively under yellow or red light. Use amber or foil-wrapped glassware. | Prevents photoisomerization and photodegradation. | nih.govnih.gov |

| Temperature | Store solid compounds and stock solutions at -80°C under inert gas. Keep samples on ice during processing. | Minimizes thermal degradation and spontaneous isomerization. | nih.govdiva-portal.orgpsu.edu |

| Extraction (Tissues) | Liquid-liquid extraction with solvents like hexane. | Efficiently separates lipophilic retinoids from the aqueous biological matrix. | nih.govpsu.edu |

| Extraction (Plasma/Serum) | Protein precipitation with cold acetonitrile. | Removes interfering proteins from the sample. | nih.gov |

| Hydrolysis (Optional) | Saponification with KOH in ethanol. | Converts retinyl esters to retinol for total retinoid analysis. | nih.gov |

Pre Clinical Research Models and Investigative Methodologies

In Vitro Cell Culture Systems for Mechanistic Studies

In vitro systems are indispensable for isolating specific cellular processes and molecular interactions from the complexity of a whole organism. They allow for controlled experiments to elucidate the specific functions of different retinal cell types and the enzymatic machinery they contain.

Primary Cell Cultures (e.g., RPE cells, Müller cells)

Primary cells, isolated directly from tissue, provide a model that closely mimics the in vivo state.

Retinal Pigment Epithelium (RPE) Cells: Primary RPE cells are a cornerstone of visual cycle research. These cells are responsible for regenerating 11-cis-retinal (B22103), the chromophore essential for vision. Studies using primary RPE cultures have been pivotal in identifying key enzymes like RPE65 and lecithin:retinol (B82714) acyltransferase (LRAT). Cultured RPE cells can be used to study the uptake of all-trans-retinol, its esterification to all-trans-retinyl esters, and the subsequent isomerization to 11-cis-retinol (B117599). However, maintaining the differentiated phenotype of primary RPE cells in long-term culture can be challenging, as they may lose pigmentation and key functional markers.

Müller Cells: As the principal glial cells of the retina, Müller cells are increasingly recognized for their role in a secondary, cone-specific visual cycle. Primary cultures of Müller cells, particularly from cone-dominant species like the chicken, have been instrumental in demonstrating a distinct retinoid metabolism pathway. Research on these cultures has identified an 11-cis-specific acyl-CoA:retinol O-acyltransferase (ARAT) activity, suggesting that Müller cells can esterify 11-cis-retinol, a key step in driving the production of 11-cis retinoids for cones.

Immortalized Cell Lines and Induced Pluripotent Stem Cell-Derived RPE (iPS-RPE)

To overcome the limitations of primary cultures, such as limited lifespan and supply, researchers utilize immortalized cell lines and stem cell-derived models.

Immortalized Cell Lines: Spontaneously arising human RPE cell lines that retain many epithelial and metabolic characteristics have been developed. These cell lines provide a consistent and readily available tool for studying aspects of RPE metabolism and phagocytic activity. Similarly, cell lines like HEK293 or COS-1 cells are often used for heterologous expression studies, where genes for specific retinoid processing enzymes (like RPE65 and LRAT) are introduced to study their function in a controlled environment.

Induced Pluripotent Stem Cell-Derived RPE (iPS-RPE): The advent of iPS technology has revolutionized retinal disease modeling. By reprogramming patient-derived cells (e.g., from skin or blood) into pluripotent stem cells and then differentiating them into RPE, researchers can create patient-specific disease models in a dish. These iPS-RPE cells exhibit the characteristic pigmented, hexagonal morphology and express key visual cycle proteins like RPE65, LRAT, and CRALBP. Functionally, they demonstrate the ability to take up and process all-trans-retinol to produce 11-cis-retinal, confirming their competence to support the visual cycle and making them a powerful platform for studying retinal dystrophies and testing potential therapies.

Subcellular Fractionation (e.g., Microsomal Preparations) for Enzyme Assays

To study enzymatic activities directly, cell components are separated into fractions.

Microsomal Preparations: Microsomes, which are vesicles formed from the endoplasmic reticulum, are a key subcellular fraction for studying visual cycle enzymes, as many are membrane-associated. By incubating RPE microsomal preparations with retinoid substrates, researchers can directly measure the activity of enzymes like isomerohydrolase and retinyl ester hydrolases. These assays have been crucial in demonstrating that RPE65 is the isomerohydrolase that converts all-trans-retinyl esters into 11-cis-retinol. The presence of cellular retinaldehyde-binding protein (CRALBP) has been shown to greatly promote the isomerization reaction in these preparations, likely by trapping the 11-cis-retinol product and driving the reaction forward.

Reporter Gene Assays for Receptor Activation and Gene Expression

Reporter gene assays are powerful tools for studying the downstream effects of retinoids that act as signaling molecules, such as retinoic acid.

Mechanism: These assays work by linking the expression of an easily measurable "reporter" protein (like luciferase or β-galactosidase) to a specific DNA sequence known as a response element. For retinoids, a retinoic acid response element (RARE) is used. When a retinoid like all-trans-retinoic acid or 9-cis-retinoic acid binds to and activates its nuclear receptors (RAR and RXR), the receptor complex binds to the RARE and drives the transcription of the reporter gene. The amount of reporter protein produced is proportional to the level of receptor activation. This system can be reconstituted in cultured cells to screen for compounds that activate or inhibit retinoid signaling pathways and to study the function of genes involved in retinol metabolism.

In Vivo Animal Models for Biochemical and Functional Analysis

Animal models, particularly genetically engineered mice, are essential for understanding how the visual cycle functions within a complete biological system and for studying the pathology of retinal diseases.

Genetically Engineered Mouse Models (e.g., Rpe65−/−, Rdh5 knockout, IRBP−/−)

By deleting or altering specific genes, researchers can investigate their precise role in the visual cycle.

Rpe65−/− Mouse: The knockout mouse model for Rpe65 has been fundamental in confirming the protein's critical role in vision. These mice lack RPE65, the isomerohydrolase of the RPE visual cycle. Consequently, they cannot produce 11-cis-retinal, leading to an absence of functional rhodopsin, severe impairment of rod photoreceptor function, and eventual retinal degeneration. A key biochemical hallmark of this model is the massive accumulation of all-trans-retinyl esters in the RPE, the substrate that cannot be processed. This model is a crucial representation of Leber congenital amaurosis (LCA), a human childhood blindness, and is widely used to test therapeutic strategies.

Rdh5 Knockout Mouse: This model lacks the 11-cis-retinol dehydrogenase 5 (RDH5), the primary enzyme responsible for the final step of the visual cycle: the oxidation of 11-cis-retinol to 11-cis-retinal. While Rdh5−/− mice have a milder phenotype than Rpe65−/− mice, they exhibit delayed dark adaptation after light exposure. Biochemically, these mice accumulate cis-retinyl esters. The fact that they still produce some 11-cis-retinal suggests the presence of other redundant dehydrogenases (like RDH11) in the RPE. This model is valuable for studying fundus albipunctatus, a human condition associated with mutations in the RDH5 gene.

IRBP−/− Mouse: Interphotoreceptor retinoid-binding protein (IRBP) is a glycoprotein (B1211001) secreted by photoreceptors into the space between the photoreceptors and the RPE. It is believed to be a carrier for the transport of retinoids between these two cell layers. Studies in normal mice show that IRBP levels emerge concurrently with photoreceptor development. While initial studies suggested a critical role, IRBP−/− knockout mice surprisingly show only slow, progressive retinal degeneration and relatively mild functional deficits, indicating that other mechanisms can compensate for its absence, although its role may be more critical under certain conditions. Research on vitamin A-deficient mice has shown that IRBP protein levels decrease significantly, suggesting its regulation is linked to retinoid availability.

Research Findings Summary

| Model System | Key Findings Related to Visual Cycle Retinoids | Relevant Compounds Studied |

| Primary RPE Cells | Site of all-trans-retinol uptake, esterification, and isomerization to 11-cis-retinol. | All-trans-retinol, All-trans-retinyl esters, 11-cis-retinol |

| Primary Müller Cells | Possess a distinct 11-cis-specific ARAT activity, suggesting a role in a cone-specific visual cycle. | 11-cis-retinol, 11-cis-retinyl esters |

| iPS-RPE | Can be generated from patients, express key visual cycle proteins (RPE65, LRAT), and produce 11-cis-retinal from all-trans-retinol. | All-trans-retinol, 11-cis-retinal |

| RPE Microsomes | Confirmed RPE65 as the isomerohydrolase that converts all-trans-retinyl esters to 11-cis-retinol. | All-trans-retinyl esters, 11-cis-retinol |

| Reporter Gene Assays | Used to measure receptor activation by signaling retinoids and to study genes in the retinol metabolism pathway. | All-trans-retinoic acid, 9-cis-retinoic acid |

| Rpe65−/− Mouse | Lack of 11-cis-retinal, accumulation of all-trans-retinyl esters, severe vision loss. Confirmed RPE65 is essential for the rod visual cycle. | 11-cis-retinal, All-trans-retinyl esters |

| Rdh5−/− Mouse | Accumulation of cis-retinyl esters and delayed dark adaptation. Confirmed RDH5 as the main 11-cis-retinol dehydrogenase. | 11-cis-retinol, 11-cis-retinyl esters |

| IRBP−/− Mouse | Mild and slow retinal degeneration, suggesting compensatory mechanisms for retinoid transport exist. | Retinoids (general) |

Exogenous Administration and Tracing of 11-cis Retinoids

In preclinical research, the exogenous administration of 11-cis retinoids is a critical technique for investigating the visual cycle, its components, and the functional consequences of retinoid deficiencies. This approach allows researchers to bypass specific enzymatic steps or to supply retinoids to animal models with genetic defects in the retinoid metabolism pathway. The subsequent tracing of these administered compounds provides invaluable insights into their uptake, transport, and utilization within the intricate cellular layers of the retina.

A key methodology involves the intravitreal injection of 11-cis retinoids, such as 11-cis-retinol, directly into the vitreous cavity of the eye in animal models like mice. nih.gov This localized delivery ensures that the compound reaches the target retinal tissues, the retinal pigment epithelium (RPE) and photoreceptors, in a controlled manner. For instance, studies have utilized this method in wild-type mice and in genetic models like the Rpe65 knockout mouse, which has a defective visual cycle and cannot produce 11-cis-retinal. nih.gov

Following administration, tracing the fate of the exogenous retinoid is paramount. This is often achieved by employing radiolabeled or isotopically labeled compounds. For example, tritiated ([³H]) 11-cis-retinol has been used to track the movement and conversion of the retinoid within the eye. psu.edu By dissecting the ocular tissues at various time points post-injection and analyzing the retinoid composition, researchers can determine the efficiency of uptake and the extent of its metabolic conversion.

The analysis typically involves sophisticated separation and detection techniques. High-performance liquid chromatography (HPLC) is a cornerstone method for separating the various geometric isomers of retinoids (including 11-cis, 13-cis, and all-trans forms) extracted from the tissues. nih.govnih.gov The combination of HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides even greater specificity and sensitivity for identifying and quantifying the administered retinoid and its metabolites. nih.govnih.gov These analytical methods allow for the precise determination of how the exogenously supplied 11-cis-retinol is esterified to form 11-cis-retinyl esters or oxidized to form 11-cis-retinal, the chromophore essential for vision. nih.gov

Furthermore, studies have used affinity labeling with modified 11-cis retinoids to identify specific binding proteins involved in their transport and metabolism. For instance, a biotinylated 11-cis retinoid has been used to label and identify proteins in the RPE that are crucial for the isomerization process. This approach helps to elucidate the molecular machinery that handles these vital compounds.

Through these methods of exogenous administration and tracing, scientists can investigate processes such as the "reverse isomerization" of 11-cis-retinol to all-trans-retinol, demonstrating that retinoid flow in the eye is not strictly unidirectional. nih.gov These preclinical models and investigative techniques are fundamental to understanding the dynamics of the visual cycle and for testing potential therapeutic strategies that involve the delivery of 11-cis retinoids.

Biochemical Assays of Retinoid Pools in Animal Tissues

The quantitative analysis of retinoid pools in ocular tissues is fundamental to understanding the biochemistry of the visual cycle and the pathophysiology of retinal diseases. A variety of sophisticated biochemical assays are employed in preclinical research to measure the concentrations of different retinoid isomers, including 11-cis-retinal, 11-cis-retinol, and their esters, in tissues such as the retina and the retinal pigment epithelium (RPE).

High-performance liquid chromatography (HPLC) is the most widely used technique for the separation and quantification of retinoids. nih.gov Normal-phase HPLC, utilizing a mobile phase of hexane (B92381) and ethyl acetate (B1210297), is particularly effective for separating the various geometric isomers of retinols, retinals, and retinyl esters. nih.gov This method allows for the distinct identification and quantification of key visual cycle components. nih.gov Reverse-phase HPLC is also commonly used and can effectively separate retinoids based on their polarity. nih.gov Detection is typically achieved using UV absorbance at specific wavelengths, such as 325 nm for retinols and retinyl esters. nih.gov

For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.govnasa.govthermofisher.com This combination allows for precise molecular identification and is especially valuable for quantifying low-abundance retinoids in small biological samples, such as dissected mouse retinas. nih.gov LC-MS/MS assays have been developed to quantify multiple retinoids simultaneously with high accuracy and a low limit of detection. thermofisher.com

These analytical techniques are applied to various animal models to study the effects of genetic modifications or experimental conditions on retinoid metabolism. For example, in mice lacking the enzyme 11-cis-retinol dehydrogenase (Rdh5), HPLC analysis has revealed a significant accumulation of cis-retinols and cis-retinyl esters in the eye, providing direct evidence of the enzyme's role in oxidizing 11-cis-retinol to 11-cis-retinal. nih.govresearchgate.net Similarly, studies on human induced pluripotent stem cell-derived RPE (iPS-RPE) have used HPLC to demonstrate their capacity to take up all-trans-retinol and synthesize retinyl esters, a key function of the visual cycle. nih.gov

The following table summarizes findings from various preclinical studies that have quantified retinoid pools in ocular tissues using these biochemical assays.

Table 1: Quantification of Retinoid Pools in Animal Ocular Tissues

| Animal Model/Tissue | Retinoid Measured | Analytical Method | Key Findings | Reference(s) |

|---|---|---|---|---|

| 11-cis-rdh-/- mice (dark-adapted) | 11-cis-retinyl esters, 13-cis-retinyl esters | HPLC | ~50-fold increase in cis-retinyl ester concentrations compared to wild-type. | nih.gov |

| Bovine RPE microsomes | 11-cis-retinol, all-trans-retinol, 11-cis-retinyl esters, all-trans-retinyl esters | HPLC | Native microsomes contained 0-0.3 nmol of 11-cis-retinol and 9.6 ± 1.4 nmol of 11-cis-retinyl esters per mg of protein. | psu.edu |

| C57BL/6 Mouse Tissues | Retinol (ROL) isomers (all-trans, 9-cis, 13-cis) | HPLC/UV | Quantification in various tissues including brain regions, with varying concentrations of different isomers. | nih.gov |

| Cone-dominant chicken retinas | 11-cis-retinyl esters | HPLC | Homogenates convert all-trans-retinol to predominantly 11-cis-retinyl esters. | arvojournals.org |

| Human iPS-RPE | All-trans-retinyl esters | HPLC | Demonstrated active LRAT enzyme activity through the synthesis of all-trans-retinyl palmitate from all-trans-retinol. | nih.gov |

| Rgr-/- mice (after bleach) | 13-cis-retinoids | Not specified | Substantial accumulation of 13-cis-retinoids occurs. | nih.gov |

These biochemical assays are indispensable for elucidating the intricate balance of retinoid metabolism in the eye and for identifying the molecular consequences of disruptions in the visual cycle.

Electrophysiological Measurements (e.g., Electroretinography) for Functional Assessment

Electrophysiological measurements, particularly the electroretinogram (ERG), provide a non-invasive and objective assessment of retinal function in preclinical animal models. arvojournals.org The ERG measures the mass electrical response of the entire retina to a light stimulus, allowing researchers to evaluate the functional integrity of different retinal cell populations, including photoreceptors (rods and cones) and bipolar cells. arvojournals.orgspandidos-publications.comyoutube.com This technique is crucial for assessing the functional consequences of altered retinoid metabolism and for determining the efficacy of therapeutic interventions aimed at restoring the visual cycle.

The full-field ERG (ffERG) is recorded by placing an electrode on the cornea. spandidos-publications.com The resulting waveform has distinct components: the a-wave, a negative deflection originating from the photoreceptors, and the b-wave, a subsequent positive deflection generated by bipolar cells. arvojournals.org The amplitude and implicit time (time to peak) of these waves provide quantitative measures of retinal function. By using different light stimuli (e.g., scotopic for rod-driven responses, photopic for cone-driven responses), the function of the rod and cone pathways can be assessed independently. arvojournals.org

In the context of 11-cis retinoid research, ERG is invaluable for studying animal models with genetic defects in the visual cycle. For example, in mice lacking 11-cis-retinol dehydrogenase (Rdh5), ERG recordings can quantify the resulting functional deficit in photoreceptor and bipolar cell activity. nih.gov Similarly, in Rgr knockout mice, ERG recordings after light adaptation have shown attenuated amplitudes, supporting the role of RGR in visual function under bright light conditions. nih.govresearchgate.net

Furthermore, ERG is used to assess the functional recovery of the retina following the exogenous administration of 11-cis retinoids. For instance, after a bleaching light exposure that depletes 11-cis-retinal, the rate of recovery of the ERG response can be monitored over time. This provides a direct measure of the rate of visual pigment regeneration. The ERG photostress test, which monitors the recovery of the flicker ERG after intense light adaptation, is particularly sensitive to the kinetics of photopigment regeneration. arvojournals.org Studies in salamander and mouse models have used ERG to demonstrate that the administration of 11-cis-retinol can support cone pigment regeneration and restore photosensitivity, highlighting the specific roles of different retinoids in rod and cone visual cycles. nih.govresearchgate.net

The following table provides examples of how ERG is utilized for the functional assessment of the visual cycle in preclinical research.

Table 2: Electrophysiological Assessment of Retinal Function in Preclinical Models

| Animal Model/Condition | ERG Measurement | Key Findings | Reference(s) |

|---|---|---|---|

| 11-cis-RoDH-/- mice | Full-field ERG | Reduced a- and b-wave amplitudes, indicating impaired photoreceptor and bipolar cell function. | nih.gov |

| Rgr-/- mice (light-adapted) | Full-field ERG | Significantly attenuated ERG amplitudes compared to wild-type mice, suggesting a role for RGR in daylight vision. | nih.govresearchgate.net |

| Vitamin A deficient rats | Full-field ERG | Reduced oscillatory potentials (OPs), a-waves, and b-waves, with OPs being the most sensitive early marker of deficiency. | spandidos-publications.com |

| Salamander retina (bleached) | Ex vivo ERG | Application of 11-cis-retinol promoted recovery of photoresponsiveness in cones but not rods. | nih.gov |

| Age-related maculopathy (ARM) human subjects | ERG photostress test | Rate of recovery of the 41-Hz ERG was significantly reduced in subjects with ARM, indicating impaired photopigment regeneration. | arvojournals.org |

Future Research Directions and Unanswered Questions

Identification and Characterization of Novel Enzymes and Transport Proteins

A primary objective for future research is the identification of all molecular players in the retinoid cycle. While key enzymes such as RPE65 isomerase, lecithin:retinol (B82714) acyltransferase (LRAT), and various retinol dehydrogenases (RDHs) are well-established, gaps in knowledge persist. nih.govresearchgate.netnih.gov For instance, the precise enzymatic pathways in the cone-specific visual cycle, which is thought to involve Müller glial cells, are not fully delineated, and the isomerase responsible for converting all-trans-retinol in these cells remains unknown. nih.govannualreviews.org

Furthermore, the full spectrum of proteins that bind and transport 11-cis-retinoids is not completely mapped. While cellular retinaldehyde-binding protein (CRALBP) is known to bind 11-cis-retinal (B22103) and 11-cis-retinol (B117599), protecting them from unwanted isomerization, other specific transporters for various cis-retinoid forms, including esters like 11-cis retinoic acid methyl ester, may exist. nih.govnih.gov The discovery that proteins like glutathione (B108866) S-transferases (GSTs) can also specifically bind 11-cis-retinoids suggests a broader network of interacting proteins than previously appreciated. arvojournals.org Identifying these novel enzymes and transporters is crucial for understanding the flux of retinoids and the mechanisms that ensure the specificity and efficiency of the visual cycle.

Table 1: Known and Putative Proteins in 11-cis Retinoid Metabolism and Transport

| Protein | Known/Proposed Function | Research Gap / Unanswered Question |

| RPE65 | Isomerase converting all-trans-retinyl esters to 11-cis-retinol. nih.govyoutube.com | The precise catalytic mechanism and interaction with other cycle proteins are still under investigation. nih.gov |

| LRAT | Esterification of all-trans-retinol to form all-trans-retinyl esters. nih.govresearchgate.net | How it is regulated to control the flow of retinol into the esterification pathway. |

| RDH5, RDH11 | Oxidation of 11-cis-retinol to 11-cis-retinal. nih.govnih.gov | The existence of other dehydrogenases that can perform this function, as mice lacking both enzymes still produce some 11-cis-retinal. nih.gov |

| CRALBP | Binds 11-cis-retinal and 11-cis-retinol, protecting them and aiding in transport. nih.govnih.gov | The exact mechanism of retinoid release at the target membrane. nih.gov |

| STRA6 | Transmembrane transporter for retinol. nih.gov | Whether it is the sole transporter for retinol uptake from circulation and how it interacts with intracellular binding proteins. nih.gov |

| Unknown Cone Isomerase | Isomerization of all-trans-retinol to 11-cis-retinol in the cone-specific visual cycle (Müller cells). nih.govannualreviews.org | The molecular identity and characteristics of this enzyme are completely unknown. |

Deeper Elucidation of 11-cis Retinoid Signaling Networks in Diverse Biological Processes

While the role of all-trans-retinoic acid as a potent regulator of gene transcription via nuclear receptors (RARs and RXRs) is a cornerstone of vitamin A biology, the potential signaling functions of cis-isomers are far less understood. nih.govarvojournals.org It is known that 9-cis-retinoic acid can also activate RXRs. nih.gov The existence of 11-cis-retinal-binding proteins outside of the retina is not established, suggesting their roles may be highly specialized. nih.gov

A compelling area for future investigation is whether 11-cis-retinoic acid and its esters, such as the methyl ester, have unique signaling roles independent of their conversion to all-trans forms. This involves exploring their potential to bind to known or orphan nuclear receptors, or to act through non-genomic pathways. nih.gov Research into the effects of various retinoids on neural stem cell differentiation highlights the complex and isomer-specific impact these molecules can have on developmental processes, suggesting that distinct signaling networks may be at play. nih.gov Unraveling these potential pathways could reveal novel functions for 11-cis-retinoids in cellular health and disease, extending their relevance beyond the confines of vision.

Development of Advanced Research Tools and Probes for In Situ Analysis

A significant barrier to understanding the real-time dynamics of retinoid metabolism is the difficulty of studying these light-sensitive and often low-abundance compounds within living tissues (in situ). acs.org Future progress will heavily rely on the development of more sophisticated research tools. This includes the creation of novel chemical probes, such as fluorescently-tagged or biotinylated retinoid analogues, that can be used to identify and isolate retinoid-binding proteins and track their movement within cells. arvojournals.org